molecular formula C7H8ClN3 B1418851 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine CAS No. 1029721-23-0

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Cat. No.: B1418851
CAS No.: 1029721-23-0
M. Wt: 169.61 g/mol
InChI Key: RXBBFWAJORBXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine is a heterocyclic compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol This compound is characterized by a pyridazine ring fused with a pyridine ring, and it contains a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine typically involves the reaction of 5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one with maleic acid . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst, followed by purification steps to isolate the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine: A closely related compound with a similar structure but different ring fusion.

    5,6,7,8-Tetrahydropyrido[3,4-C]pyridazin-3-one: A precursor used in the synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine.

Uniqueness

This compound is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties

Biological Activity

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine is a heterocyclic compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point147-149 °C
Boiling Point368.3 ± 42.0 °C
Flash Point176.5 ± 27.9 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to diverse biological outcomes such as antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridazine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Several studies have explored the anticancer potential of pyridazine derivatives, including this compound. These compounds have been found to induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of cell cycle regulators. Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells.

Case Studies

  • Anticancer Activity : A study conducted on a series of pyridazine derivatives demonstrated that compounds with chlorine substitutions exhibited enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values ranging from 10 µM to 25 µM for different derivatives .
  • Antimicrobial Efficacy : In another investigation focusing on the antimicrobial properties of pyridazine derivatives, it was found that compounds similar to this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one with maleic acid under specific conditions to yield the desired compound. Various synthetic routes have been optimized for improved yield and purity.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-3-5-1-2-9-4-6(5)10-11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBFWAJORBXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671939
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029721-23-0
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-benzyl-3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine (1.3 g, 5.0 mmol) and 1-chloroethyl chloroformate (0.86 g, 10.0 mmol) in dichloroethane (30 ml) is heated at refluxing temperature overnight. The solvent is removed in vacuo and MeOH (30 ml) is added to the residue. The resulting mixture is refluxed for 30 min. The solvent is removed in vacuo to give the title compound as a hydrogen chloride salt, which is used in the next step without purification.
Name
7-benzyl-3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
Reactant of Route 2
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
Reactant of Route 4
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
Reactant of Route 5
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
Reactant of Route 6
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.